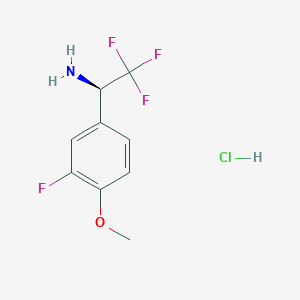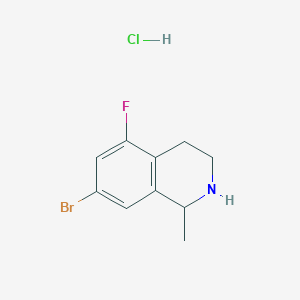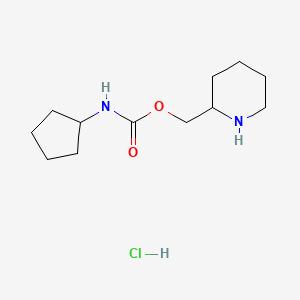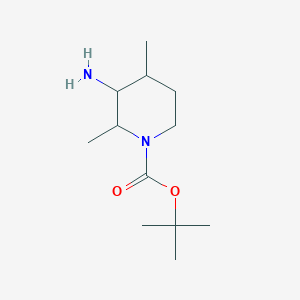
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClF4NO and a molecular weight of 259.63 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the appropriate precursor molecules. One common synthetic route includes the following steps:
Bromination: The starting material, 3-fluoro-4-methoxybenzene, undergoes bromination to introduce a bromo group at the desired position.
Formation of Trifluoromethyl Group: The brominated compound is then treated with a trifluoromethylating agent to introduce the trifluoromethyl group.
Amination: The trifluoromethylated compound is subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Analyse Chemischer Reaktionen
(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.
Substitution Products: Halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: can be compared with other similar compounds, such as:
Trifluoromethylphenylamines: Similar compounds with trifluoromethyl groups on the phenyl ring.
Fluorinated Amines: Compounds with fluorine atoms on the amine group or adjacent positions.
Uniqueness: The presence of both trifluoromethyl and methoxy groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDPKSXMINDCH-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)


![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)

